molecular formula C9H6ClNO3 B8742336 3-Nitrocinnamoyl chloride

3-Nitrocinnamoyl chloride

Cat. No.: B8742336
M. Wt: 211.60 g/mol
InChI Key: ORIBWNWUGUWUKV-UHFFFAOYSA-N
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Description

3-Nitrocinnamoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a nitro group (-NO2) attached to the cinnamoyl moiety

Preparation Methods

3-Nitrocinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrocinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Nitrocinnamic acid+SOCl23-Nitro cinnamoyl chloride+SO2+HCl\text{3-Nitrocinnamic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Nitrocinnamic acid+SOCl2​→3-Nitro cinnamoyl chloride+SO2​+HCl

Another method involves the use of oxalyl chloride (COCl)2 as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:

Amidation with Amines

Reaction with primary or secondary amines proceeds via a nucleophilic addition-elimination mechanism :

  • Mechanism :

    • Amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

    • Elimination of HCl regenerates the carbonyl group, yielding an amide.

Example :
3-Nitrocinnamoyl chloride + methylamine → N-methyl-3-nitrocinnamamide + HCl .

Reagent Product Conditions
Primary amineSecondary amidePyridine, DCM, 0–25°C
AmmoniaPrimary amideRoom temperature

Esterification

Alcohols react with the acyl chloride to form esters:
this compound + ethanol → ethyl 3-nitrocinnamate + HCl.

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position, but the electron-deficient aromatic ring limits reactivity. Harsh conditions (e.g., HNO₃/H₂SO₄) may introduce additional nitro groups .

Reduction Reactions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 3-aminocinnamoyl chloride . This product serves as a precursor for dyes or pharmaceuticals.

Scientific Research Applications

3-Nitrocinnamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitrocinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

3-Nitrocinnamoyl chloride can be compared with other cinnamoyl chlorides and nitro-substituted compounds:

    Cinnamoyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.

    4-Nitrocinnamoyl Chloride: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    Cinnamic Acid: The parent compound without the acyl chloride functionality, used in different synthetic applications.

The presence of the nitro group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Q & A

Q. Basic: What are the optimal synthetic protocols for preparing 3-Nitrocinnamoyl chloride from 3-nitrocinnamic acid?

Answer:
The synthesis typically involves chlorination of 3-nitrocinnamic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key methodological considerations include:

  • Reagent selection : Thionyl chloride is preferred for its volatile byproducts (SO₂, HCl), simplifying purification .
  • Solvent choice : Anhydrous conditions are critical; toluene or dichloromethane minimize side reactions.
  • Temperature control : Reactions are conducted under reflux (60–80°C) to ensure complete conversion.
  • Workup : Excess reagents are removed via rotary evaporation, followed by distillation or recrystallization.
    Validate purity using TLC and FT-IR (C=O stretch ~1760 cm⁻¹).

Q. Basic: What safety measures are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Store under inert gas (argon/nitrogen) in amber glass containers at 2–8°C to prevent hydrolysis .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.

Q. Advanced: How does the nitro group’s electronic effect influence this compound’s reactivity in acylation reactions?

Answer:
The nitro group’s strong electron-withdrawing nature activates the carbonyl carbon toward nucleophilic attack. Experimental strategies to assess this include:

  • Kinetic studies : Compare reaction rates with non-nitro analogs (e.g., cinnamoyl chloride) using nucleophiles like amines or alcohols.
  • Computational modeling : Density Functional Theory (DFT) calculations can quantify charge distribution at the carbonyl carbon .
  • Hammett analysis : Correlate substituent effects (σ values) with reaction rates to quantify electronic contributions .

Q. Advanced: How can researchers resolve contradictions in reported yields for reactions involving this compound?

Answer:

  • Methodological audit : Verify reagent purity, solvent dryness, and reaction conditions (e.g., temperature gradients).
  • Bias assessment : Apply PRISMA guidelines to evaluate study design flaws, such as inadequate allocation concealment or blinding in comparative trials .
  • Reproducibility testing : Replicate experiments using standardized protocols (e.g., Cochrane Handbook’s risk-of-bias tool) .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FT-IR : Confirm C=O (1760 cm⁻¹), C-Cl (750 cm⁻¹), and NO₂ (1520, 1350 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include the α,β-unsaturated system (δ 6.5–8.0 ppm for protons; δ 120–140 ppm for carbons) and nitro group deshielding effects .
  • Mass spectrometry : Parent ion ([M]⁺) at m/z 211.6 (exact mass) with Cl isotope patterns .

Q. Advanced: What computational approaches predict the solvent-dependent stability of this compound?

Answer:

  • Molecular dynamics (MD) simulations : Model solvent interactions (e.g., polarity, dielectric constant) to predict hydrolysis rates.
  • Quantum mechanics (QM) : Calculate solvation energies and transition states for degradation pathways.
  • Comparative studies : Cross-validate predictions with experimental stability data in solvents like THF vs. acetonitrile .

Q. Basic: How can side reactions during synthesis (e.g., hydrolysis) be minimized?

Answer:

  • Moisture control : Use anhydrous solvents and molecular sieves.
  • Catalytic additives : Pyridine or DMAP can sequester HCl, reducing acid-catalyzed degradation .
  • Low-temperature workup : Quench reactions at 0°C to limit exothermic side reactions.

Q. Advanced: What steric and electronic factors govern this compound’s selectivity in nucleophilic substitutions?

Answer:

  • Steric maps : Generate 3D models to assess accessibility of the carbonyl carbon to bulky nucleophiles.
  • Linear free-energy relationships (LFER) : Correlate nucleophile pKa with reaction rates to distinguish electronic vs. steric effects .
  • Competitive experiments : Compare reactivity with sterically hindered (e.g., tert-butylamine) vs. small nucleophiles (e.g., methylamine).

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-(3-nitrophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H

InChI Key

ORIBWNWUGUWUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50 g. of 3-(3-nitrophenyl)propenoic acid, 24.54 ml. of thionyl chloride and 300 ml. of benzene were heated under reflux for 2.5 hours. The cooled solution was filtered and then it was evaporated in vacuo. The residue was recrystallized from carbon tetrachloride, to give 49.9 g. (91% yield) of the title compound, m.p. 81°-83.5° C.
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Yield
91%

Synthesis routes and methods II

Procedure details

Synthesis of (3′-nitrophenyl)-3-nitrocinnamate 193.2 g (1 mole) of 3-nitrocinnamic acid and 650 g of ethyl acetate were placed in a reaction vessel. While 200 g of thionyl chloride with some drops of DMF was dropped into the reaction mixtures, the reaction mixtures were refluxed with stirring until the generation of hydrogen chloride gas stopped. The reacted solution was concentrated until a solid could be precipitated and poured into hexane. The precipitate was separated by filtration and dried. 205 g of 3-nitrocinnamoyl chloride was yielded.
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(3′-nitrophenyl)-3-nitrocinnamate
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Synthesis routes and methods III

Procedure details

To a solution of 3-nitrocinnamic acid (5.0 g) in dry Toluene (100 ml), oxalyl chloride (11.33 ml) was carefully added, followed by dry DMF (0.1 mL). The resulting yellow solution was refluxed for 3 hrs and then evaporated to dryness, to get the 3-nitro cinnamoyl chloride as a solid residue, This solid residue was dissolved in THF, the resulting solution was cooled at 0° C., and 2M methylamine (13 ml) was added to the reaction mixture, the reaction mixture was stirred for 30 min. Solvents were evaporated under vacuum, the crude material was re-crystallised from diethylether to afford the title compound (4 gm).
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